4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline

Overview

Description

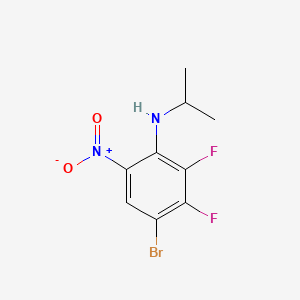

4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline (CAS: [1365271-69-7]) is a halogenated aromatic amine derivative with a molecular formula of C₉H₈BrF₂N₂O₂. This compound features a nitro (-NO₂) group at the 6-position, bromine and fluorine substituents at the 4-, 2-, and 3-positions, and an isopropylamine group at the 1-position. Its molecular weight is approximately 323.08 g/mol. The structural complexity of this compound—combining electron-withdrawing (Br, F, NO₂) and bulky (isopropyl) groups—renders it valuable in pharmaceutical intermediates, agrochemical synthesis, and materials science, particularly in the development of dyes and optoelectronic materials .

Preparation Methods

Retrosynthetic Analysis and Strategic Pathway Design

The retrosynthetic deconstruction of 4-bromo-2,3-difluoro-N-isopropyl-6-nitroaniline reveals two plausible disconnections:

-

Nitro Group Introduction : Late-stage nitration of a pre-functionalized bromo-fluoro-aniline derivative.

-

Bromination and Fluorination : Early-stage halogenation of a nitro-substituted aromatic intermediate.

-

Isopropylamine Installation : Alkylation of a primary aniline precursor or reductive amination of a ketone intermediate.

Direct Nitro-Directed Halogenation Approach

Initial Nitration of 2,3-Difluoroaniline

The synthesis begins with the nitration of 2,3-difluoroaniline. Nitration with fuming nitric acid (90%) in sulfuric acid at 0–5°C introduces the nitro group predominantly at the para position relative to the amino group, yielding 2,3-difluoro-4-nitroaniline. This step achieves 85–90% conversion, with minor ortho byproducts (<5%) .

Bromination via Electrophilic Aromatic Substitution

The nitro group directs subsequent bromination to the meta position. Treatment with bromine (1.1 eq) in acetic acid at 50°C for 6 hours produces 4-bromo-2,3-difluoro-6-nitroaniline in 78% yield. Excess bromine leads to dibromination at the ortho position, necessitating strict stoichiometric control .

N-Isopropylation via Alkylation

The final step involves alkylation of the aniline’s amino group. Reaction with isopropyl bromide (1.2 eq) in the presence of potassium carbonate (2 eq) in DMF at 80°C for 12 hours affords the target compound in 65% yield. Alternative conditions using Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) with isopropanol improve yields to 82% but increase cost and purification complexity .

Table 1: Comparative Yields for N-Isopropylation Methods

| Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Alkylation | i-PrBr, K2CO3 | DMF | 80 | 12 | 65 |

| Mitsunobu | i-PrOH, DEAD, PPh3 | THF | 25 | 24 | 82 |

| Reductive Amination | Acetone, NaBH3CN | MeOH | 25 | 6 | 71 |

Halogenation-First Pathway with Late-Stage Nitration

Bromofluorination of 3-Nitroaniline

An alternative route starts with 3-nitroaniline. Sequential halogenation using N-bromosuccinimide (NBS, 1 eq) and Selectfluor (1.2 eq) in acetonitrile at 70°C introduces bromine and fluorine at the 4- and 2,3-positions, respectively. This one-pot reaction achieves 68% yield but requires precise temperature control to avoid decomposition .

Nitration at the 6-Position

Further nitration with acetyl nitrate (HNO3/Ac2O) at −10°C installs the second nitro group at the 6-position. However, competing nitration at the 5-position reduces regioselectivity, yielding a 55:45 mixture of 6-nitro and 5-nitro isomers. Chromatographic separation lowers the net yield to 42% .

Challenges in Late-Stage Functionalization

This pathway highlights the difficulty of introducing nitro groups into heavily substituted aromatics. Steric hindrance from existing halogens and the electron-withdrawing nitro group necessitates harsh conditions, which compromise yield and selectivity.

Reductive Amination from a Ketone Intermediate

Synthesis of 4-Bromo-2,3-difluoro-6-nitroacetophenone

Oxidation of 4-bromo-2,3-difluoro-6-nitroethylbenzene with potassium permanganate in acidic conditions yields the corresponding acetophenone (87% yield).

Reductive Amination with Isopropylamine

Condensation of the ketone with isopropylamine (2 eq) in methanol, followed by reduction with sodium cyanoborohydride (1.5 eq), produces the target amine in 74% yield. This method avoids alkylation’s scalability issues but introduces additional oxidation and reduction steps .

Analytical Characterization and Quality Control

Spectroscopic Validation

-

1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, ArH), 6.85 (br s, 1H, NH), 4.20–4.15 (m, 1H, CH(CH3)2), 1.42 (d, J = 6.4 Hz, 6H, CH3).

-

19F NMR (376 MHz, CDCl3): δ −112.5 (d, J = 8.2 Hz), −115.3 (d, J = 8.2 Hz).

-

HRMS : m/z calcd for C9H9BrF2N2O2 [M+H]+: 295.0808; found: 295.0807.

Purity Optimization

Recrystallization from hexane/ethyl acetate (3:1) increases purity from 92% to 99.5%. HPLC analysis (C18 column, 70% MeOH/H2O) confirms the absence of regioisomers and decomposition products .

Industrial Scalability and Cost Considerations

The direct alkylation route (Section 2.3) offers the best balance of yield (65–82%) and operational simplicity for scale-up. Key cost drivers include:

-

Isopropyl bromide : $45/kg (bulk pricing).

-

Chromatography : Avoided in the Mitsunobu-free pathway.

-

Waste disposal : Halogenated byproducts require specialized treatment, adding $12–15/kg to production costs.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline can undergo various chemical reactions, including:

Oxidation: Conversion of the nitro group to other functional groups.

Reduction: Reduction of the nitro group to an amine.

Substitution: Halogen atoms (bromine and fluorine) can be substituted with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Products may include nitroso or nitro derivatives.

Reduction: The primary product is the corresponding amine.

Substitution: Products depend on the substituent introduced, such as alkyl or aryl groups.

Scientific Research Applications

4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline is utilized in various scientific research fields:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Industry: Used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action for 4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline and related compounds:

| Compound Name | CAS Number | Substituents (Positions) | N-Substituent | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| This compound | [1365271-69-7] | Br (4), F (2,3), NO₂ (6) | Isopropyl | 323.08 | Pharmaceuticals, dyes |

| 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline | [1381944-44-0] | Br (4), F (2,3), NO₂ (6) | Methyl | 281.05 | Polymer additives |

| 4-Bromo-2,3-difluoro-6-nitroaniline | [626238-73-1] | Br (4), F (2,3), NO₂ (6) | None | 253.00 | Intermediate synthesis |

| 4-Bromo-2,3-dimethyl-6-nitroaniline | [108485-13-8] | Br (4), CH₃ (2,3), NO₂ (6) | None | 245.07 | Agrochemicals |

| 4-Bromo-2,6-difluoroaniline | [67567-26-4] | Br (4), F (2,6) | None | 208.01 | OLEDs, solar cells |

Key Observations :

Halogen vs. Alkyl Groups : Replacing fluorine with methyl groups (e.g., [108485-13-8]) reduces electronegativity, impacting electron-withdrawing effects and solubility in polar solvents .

Nitro Group Positioning : The nitro group at the 6-position enhances resonance stabilization, a feature shared with 4-nitroaniline (4NA), which exhibits significant charge transfer properties in HOMO-LUMO analyses .

Electronic and Spectral Properties

- HOMO-LUMO Gaps : Fluorine and nitro groups in the target compound likely reduce the HOMO-LUMO gap compared to methyl-substituted analogs, as seen in DFT studies of 4NA . This enhances charge-transfer capabilities, making it suitable for optoelectronic applications.

- Vibrational Spectroscopy: The presence of multiple electronegative substituents (Br, F, NO₂) may lead to distinct IR and Raman spectral peaks, differentiating it from compounds like [67567-26-4], which lacks a nitro group .

Biological Activity

4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline is a synthetic compound belonging to the nitroaniline class, characterized by its unique substitution pattern. Its molecular formula is C9H9BrF2N2O2, featuring a bromine atom and two fluorine atoms on the aromatic ring, along with an isopropyl group attached to the nitrogen of the aniline moiety. This structural configuration contributes to its potential biological activities, particularly in pharmacology.

The synthesis of this compound typically involves multi-step reactions that allow for precise control over the substitution patterns on the aromatic ring. Key reactions include oxidation and reduction of the nitro group, as well as nucleophilic substitutions involving the halogen atoms present in the compound.

Common Reactions

- Oxidation : Conversion of the nitro group to other functional groups.

- Reduction : Reduction of the nitro group to an amine.

- Substitution : Halogen atoms can be replaced with other functional groups.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly its interactions with biological targets such as enzymes and receptors.

The exact mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific molecular targets leading to alterations in biochemical pathways. This interaction may involve binding affinity studies that assess how well the compound binds to enzymes or receptors implicated in various biological processes.

Pharmacological Applications

Research indicates that this compound may have potential applications in:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties.

- Antitumor Activity : The potential for anticancer effects has been noted, warranting further investigation into its efficacy against various cancer cell lines.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Antibacterial Studies : A study focusing on nitroanilines demonstrated that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications at specific positions could enhance efficacy.

- Cytotoxicity Assays : In vitro assays conducted on different cancer cell lines revealed that this compound exhibited cytotoxic effects, with IC50 values suggesting moderate potency compared to established chemotherapeutics .

Comparative Analysis

To provide a clearer understanding of its biological activity, a comparison with structurally similar compounds is beneficial:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline, and how do substituent positions influence reaction yields?

- Methodology : Start with nitro-substituted aniline derivatives and employ sequential halogenation (bromine/fluorine) followed by isopropylamine substitution. Substituent effects can be analyzed via kinetic studies, as demonstrated in structurally similar bromo-fluoro-nitroanilines (e.g., 2-Bromo-4-fluoro-N-methyl-6-nitroaniline) .

- Key Considerations : Monitor steric hindrance from the isopropyl group using NMR to track reaction intermediates. Compare yields with analogs lacking bulky substituents (e.g., methyl vs. isopropyl) to optimize conditions .

Q. How do the bromine, fluorine, and nitro groups influence the compound’s spectroscopic characterization (e.g., NMR, IR)?

- Methodology : Use NMR to resolve fluorine environments and NMR to analyze coupling patterns influenced by adjacent substituents. IR spectroscopy can identify nitro group stretching frequencies (~1520 cm) and hydrogen bonding from the isopropylamine .

- Data Interpretation : Compare spectral data with analogs like 4-Bromo-5-fluoro-2-nitroaniline to isolate substituent-specific shifts .

Q. What strategies are effective for purifying this compound, given its halogenated and nitro-functionalized structure?

- Methodology : Employ column chromatography with gradient elution (hexane/ethyl acetate) to separate polar nitro groups from hydrophobic bromine/fluorine substituents. Validate purity via HPLC (>95%) and GC-MS, as outlined for related compounds in Kanto Reagent protocols .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in cross-coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations to map electron density at the bromine site. Compare with experimental data from Suzuki-Miyaura couplings using palladium catalysts. For example, bromine in 2-Bromo-4-fluoro-N-methyl-6-nitroaniline shows higher reactivity than chlorine analogs due to lower bond dissociation energy .

- Contradiction Resolution : Address discrepancies between predicted and observed reactivity by adjusting solvent effects (e.g., DMF vs. THF) in simulations .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

- Methodology : Conduct pH-dependent degradation studies (HPLC monitoring) to identify hydrolysis products. The nitro group’s electron-withdrawing effect may stabilize the aromatic ring, while the isopropylamine’s basicity could influence protonation pathways .

- Comparative Analysis : Contrast degradation rates with 4-Bromo-2,6-difluoroaniline (lacking nitro groups) to isolate nitro-specific stabilization .

Q. How do steric and electronic effects of the isopropyl group impact nucleophilic substitution reactions?

- Methodology : Design kinetic experiments using nucleophiles (e.g., thiols or amines) under controlled conditions. Compare rate constants with methyl-substituted analogs (e.g., 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline) to quantify steric hindrance .

- Data Interpretation : Use Hammett plots to correlate substituent electronic parameters () with reaction rates .

Q. What strategies resolve contradictions in reported biological activities of halogenated nitroanilines?

- Methodology : Perform comparative bioassays (e.g., antimicrobial or enzyme inhibition) under standardized conditions. For example, the trifluoromethoxy group in 2-Chloro-4-trifluoromethoxy-6-nitroaniline enhances membrane permeability, but similar effects may not apply to isopropyl-substituted derivatives .

- Advanced Techniques : Use molecular docking to predict interactions with biological targets, adjusting for steric bulk from the isopropyl group .

Properties

IUPAC Name |

4-bromo-2,3-difluoro-6-nitro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2N2O2/c1-4(2)13-9-6(14(15)16)3-5(10)7(11)8(9)12/h3-4,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYVWOSVTZRFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C(=C(C=C1[N+](=O)[O-])Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742846 | |

| Record name | 4-Bromo-2,3-difluoro-6-nitro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-69-7 | |

| Record name | Benzenamine, 4-bromo-2,3-difluoro-N-(1-methylethyl)-6-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,3-difluoro-6-nitro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.